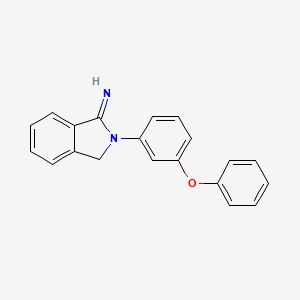

2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-phenoxyphenyl)-3H-isoindol-1-imine” seems to be a complex organic compound. It likely contains an isoindole group, which is a polycyclic compound with a five-membered ring fused to a benzene ring .

Synthesis Analysis

While specific synthesis methods for “2-(3-phenoxyphenyl)-3H-isoindol-1-imine” were not found, similar compounds such as 2-(3-phenoxyphenyl)-substituted benzoxazoles have been synthesized from nitriles containing the diphenyl oxide fragment .Aplicaciones Científicas De Investigación

Autoxidation and Reactivity

- Autoxidation of Polysubstituted Isoindoles : Research demonstrates that 2-(α-Iminobenzyl)benzophenones can be obtained through the autoxidation of pentasubstituted isoindoles, indicating a potential pathway for the synthesis of complex isoindole-based compounds (Ahmed, Kricka, & Vernon, 1975).

Tautomerism and NMR Studies

- NMR Studies on Imidines : A study explored the tautomerism of Phthalic imidine, showing the presence of 3-amino-1H-isoindol-1-imine and 1,3-diiminoisoindoline in solution, providing insights into the structural behavior of isoindole derivatives in different solvents (Spiessens & Anteunis, 2010).

Synthesis of Functionalized Isoindoles

- Novel Synthesis Routes : Various functionalized isoindoles were synthesized from 2,3-dicyanobenzaldehyde, indicating a versatile approach for generating isoindole derivatives with potential applications in medicinal chemistry and materials science (Sato et al., 1990).

Crystalline Structure and Fluoro-Functionalization

- Fluoro-Functionalized Imines : The synthesis and structural analysis of fluoro-functionalized imines reveal their potential in nonlinear optical (NLO) applications, thanks to their stability and electronic properties (Ashfaq et al., 2022).

Antiproliferative Activity

- Water-Soluble Isoindoloquinoxalin Imines : A class of isoindoloquinoxalin imines demonstrated potent antiproliferative activity against human tumor cell lines, suggesting their potential as multi-target cytotoxic agents in cancer therapy (Parrino et al., 2015).

Mecanismo De Acción

Mode of Action

It is thought that the compound may inhibit certain enzymes or interact with specific proteins, leading to changes in cellular function .

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given its potential to interact with various proteins and enzymes .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how it is metabolized in the body .

Propiedades

IUPAC Name |

2-(3-phenoxyphenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c21-20-19-12-5-4-7-15(19)14-22(20)16-8-6-11-18(13-16)23-17-9-2-1-3-10-17/h1-13,21H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMKATKXVYKVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

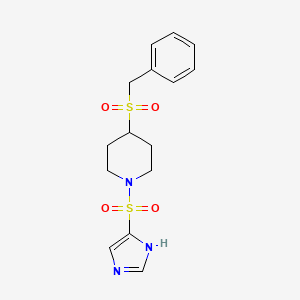

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2640900.png)

![1-(1,3-benzoxazol-2-yl)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B2640904.png)

![N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2640908.png)

![4-[3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2640911.png)

![2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2640916.png)

![5-chloro-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2640919.png)